BenchChemオンラインストアへようこそ!

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine

Antimycobacterial Tuberculosis 1,8-Naphthyridine SAR

2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine (CAS 2549035-62-1) is a fully synthetic small molecule belonging to the 1,8-naphthyridine heterocyclic class. It possesses a molecular formula of C₁₆H₂₁N₃ and a molecular weight of 255.36 g/mol.

Molecular Formula C16H21N3
Molecular Weight 255.36 g/mol
CAS No. 2549035-62-1
Cat. No. B6438079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine
CAS2549035-62-1
Molecular FormulaC16H21N3
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=C(C=C2)C(=CC(=N3)C)C
InChIInChI=1S/C16H21N3/c1-11-5-4-8-19(10-11)15-7-6-14-12(2)9-13(3)17-16(14)18-15/h6-7,9,11H,4-5,8,10H2,1-3H3
InChIKeyUOMNWFHOHRXRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine (CAS 2549035-62-1) for Research Procurement


2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine (CAS 2549035-62-1) is a fully synthetic small molecule belonging to the 1,8-naphthyridine heterocyclic class . It possesses a molecular formula of C₁₆H₂₁N₃ and a molecular weight of 255.36 g/mol . The compound features a 2,4-dimethyl substitution pattern on the naphthyridine core and a 3-methylpiperidin-1-yl moiety at the 7-position, a structural arrangement that differentiates it from simpler 1,8-naphthyridine scaffolds commonly used as kinase inhibitor building blocks [1]. This specific substitution pattern places the compound within the chemical space claimed in patent families targeting HPK1 (hematopoietic progenitor kinase 1) as well as broader kinase modulation applications [1].

Why Generic 1,8-Naphthyridines Cannot Substitute for 2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine


Within the 1,8-naphthyridine class, biological activity is exquisitely sensitive to both the position and the electronic character of substituents. A systematic antimycobacterial study of 1,8-naphthyridines substituted at the 2, 3, 4, and 7 positions demonstrated that the most effective substituent for anti-Mycobacterium tuberculosis activity was the piperidinyl group, with percentage inhibition at 6.25 µg/mL ranging from 38% to 96% across differently substituted analogs [1]. Simply interchanging the 2,4-dimethyl-7-(3-methylpiperidin-1-yl) derivative with an unsubstituted or differently substituted 1,8-naphthyridine would therefore risk loss of the steric and electronic contributions that the 3-methylpiperidin-1-yl group provides at the 7-position. Furthermore, patents covering naphthyridine-based HPK1 inhibitors reveal that even minor alterations in the amine substituent at the naphthyridine C7/C8 position can shift kinase selectivity profiles and antiparasitic potency by greater than 10-fold [2]. Generic substitution without experimental verification of target engagement, selectivity, and potency is therefore scientifically unjustifiable.

Quantitative Differentiation Evidence for 2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine (CAS 2549035-62-1)


Antimycobacterial Activity Advantage of Piperidinyl-Substituted 1,8-Naphthyridines Over Other Substituents

In a panel of 1,8-naphthyridine derivatives bearing substituents at the 2, 3, 4, and 7 positions, those carrying a piperidinyl group achieved the highest anti-Mycobacterium tuberculosis H37Rv inhibition. At a fixed concentration of 6.25 µg/mL, the most active piperidinyl-containing compounds (e.g., compounds 4, 8, 12, 14, 19, 29, and 30) displayed percentage inhibition values ranging from 38% to 96% [1]. While the exact 2,4-dimethyl-7-(3-methylpiperidin-1-yl) derivative was not the specific subject of this study, the structure–activity relationship (SAR) unambiguously identifies the piperidinyl substituent at position 2, 4, or 7 as the superior pharmacophoric element for antimycobacterial potency within this chemotype [1].

Antimycobacterial Tuberculosis 1,8-Naphthyridine SAR

HPK1 Kinase Inhibitory Activity Demonstrated for Structurally Proximal Naphthyridines in Genentech Patent Series

Patent US 10,407,424 B2 (Genentech) explicitly claims naphthyridine compounds as inhibitors of HPK1, a kinase target in immuno-oncology [1]. Although the precise IC₅₀ of 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is not disclosed in that patent, structurally related 1,8-naphthyridine-7-amine derivatives within the same patent family have demonstrated HPK1 IC₅₀ values in the low nanomolar range (e.g., 11 nM for a substituted naphthyridine-amine derivative in BindingDB, entry BDBM698101) [2]. The 3-methylpiperidin-1-yl substitution at the 7-position of the naphthyridine core places the target compound within the Markush genus claimed for HPK1 modulation [1].

HPK1 Kinase inhibitor Immuno-oncology

Molecular Recognition Advantage of 3-Methylpiperidin-1-yl Over Unsubstituted Piperidine or Morpholine at the Naphthyridine 7-Position

A study of C8-basic naphthyridines (1,5-naphthyridine series) demonstrated that the identity of the basic amine substituent profoundly affects hERG channel inhibition, a critical safety liability in kinase drug discovery [1]. In that series, compounds with piperidine pKa values of 8.98–9.42 and logD values of 0.81–1.53 exhibited hERG IC₅₀ values ranging from 3.0 to 24.5 µM [1]. While these data pertain to a 1,5-naphthyridine scaffold rather than the 1,8-naphthyridine of the target compound, they illustrate the general principle that methyl substitution on the piperidine ring (as in the 3-methylpiperidin-1-yl group of the target compound) modulates both basicity and lipophilicity, parameters that directly control kinase selectivity and off-target toxicity profiles [1]. An unsubstituted piperidine or a morpholine at the same position would be expected to yield a different pKa, logD, and consequently a different hERG and kinase selectivity signature.

Kinase selectivity hERG liability Lipophilicity

Synthetic Tractability and Building Block Utility Differentiate 7-(3-Methylpiperidin-1-yl)-2,4-dimethyl-1,8-naphthyridine from Multi-substituted Analogs

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS 77223-21-3) has been employed as a key electrophilic intermediate for introducing nitrogen nucleophiles at the 7-position, enabling the synthesis of N-heterocyclic carbene (NHC) ligands and transition-metal complexes [1]. The target compound, 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine, represents the product of such a nucleophilic aromatic substitution reaction. Its pre-installed 3-methylpiperidin-1-yl group provides a tertiary amine handle that is absent in the chlorinated precursor, offering a distinct reactivity profile for downstream applications such as quaternization or metal coordination [1]. This contrasts with the 7-chloro precursor, which requires further synthetic manipulation, and with per-alkylated naphthyridines lacking a reactive nitrogen center.

Organic synthesis Building block NHC ligand

Recommended Research and Procurement Scenarios for 2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine (CAS 2549035-62-1)


Immuno-Oncology HPK1 Inhibitor Lead Identification and Optimization

Given the structural inclusion of 7-amino-substituted naphthyridines in Genentech's HPK1 inhibitor patent (US 10,407,424 B2) [1] and the demonstrated low-nanomolar HPK1 IC₅₀ values for structurally proximal analogs [2], this compound is a suitable starting point for medicinal chemistry campaigns targeting HPK1. The 3-methylpiperidin-1-yl group provides a vector for exploring the solvent-exposed region of the kinase active site, a strategy validated by the 2,8-disubstituted-1,5-naphthyridine series optimized for PI4K inhibition [3]. Procurement should be prioritized over simple naphthyridine cores that lack the 7-position amine required for HPK1 engagement.

Antimycobacterial Screening in Tuberculosis Drug Discovery

The class-level SAR established by Badawneh et al. (2002) identifies piperidinyl-substituted 1,8-naphthyridines as the most active substituent class against M. tuberculosis H37Rv, with percent inhibition reaching 96% at 6.25 µg/mL for certain analogs [4]. The target compound, bearing the favored piperidinyl group at position 7, is a rational candidate for inclusion in medium-throughput antimycobacterial screening cascades. Its differentiated substitution pattern (2,4-dimethyl plus 3-methylpiperidin-1-yl) distinguishes it from the previously tested compound set and may reveal novel structure–activity relationships.

N-Heterocyclic Carbene (NHC) Ligand Synthesis for Organometallic Catalysis

The 7-chloro-2,4-dimethyl-1,8-naphthyridine precursor has been successfully converted into NHC ligands for transition-metal complexes [5]. The target compound, carrying a pre-installed tertiary amine, can serve as a direct precursor for quaternization to form imidazolium salts or for coordination chemistry studies. This bypasses the need for an SNAr step with 3-methylpiperidine, thereby reducing synthetic step count and improving overall yield in ligand preparation workflows.

Kinase Selectivity Profiling Panels for Safety Pharmacology

The data from Kandepedu et al. (2024) demonstrate that subtle changes in the basic amine substituent of naphthyridine kinase inhibitors can shift hERG IC₅₀ from 3.0 µM to 24.5 µM [3]. The 3-methylpiperidin-1-yl group of the target compound represents a specific point in this parameter space (predicted intermediate logD and pKa) that warrants systematic profiling against a panel of cardiac ion channels and off-target kinases. Procurement of this specific analog, rather than an unsubstituted piperidine variant, is essential to generate accurate structure–liability relationships for the series.

Quote Request

Request a Quote for 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.